Structural Determinants of DPP-4 Affinity
Ala-boroPro achieves nanomolar Ki against DPP-4. Removal of the N-terminal alanine residue to yield boroPro (the proline boronic acid monomer) reduces affinity for DPP-4 by five orders of magnitude [1]. Blocking the N-terminus with a protecting group (e.g., Boc) completely abolishes detectable affinity [2]. This demonstrates that both the free N-terminal amine and the intact dipeptide scaffold are absolute requirements for high-affinity DPP-4 engagement.
| Evidence Dimension | DPP-4 inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Nanomolar range (exact value not specified; qualitatively described as potent) |
| Comparator Or Baseline | boroPro: 5 orders of magnitude lower affinity; N-blocked Ala-boroPro: no detectable affinity |
| Quantified Difference | ≥ 100,000-fold reduction |
| Conditions | Enzymatic assay; DPP-4 activity measurement |
Why This Matters
Procurement of Ala-boroPro rather than boroPro or N-protected derivatives is mandatory for any experiment requiring DPP-4 engagement; the structural integrity of the free dipeptide defines its experimental utility.
- [1] Flentke GR, Munoz E, Huber BT, Plaut AG, Kettner CA, Bachovchin WW. Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function. Proc Natl Acad Sci U S A. 1991 Feb 15;88(4):1556-9. View Source
- [2] Bachovchin WW, Plaut AG, Flentke GR, Kettner CA. Inhibitors of dipeptidyl-aminopeptidase type IV. Hong Kong Patent HK1015611B, October 21, 1992 (Priority date). View Source
